molecular formula C4H11NO B124608 1-Methoxy-2-propylamine CAS No. 37143-54-7

1-Methoxy-2-propylamine

Cat. No.: B124608
CAS No.: 37143-54-7
M. Wt: 89.14 g/mol
InChI Key: NXMXETCTWNXSFG-UHFFFAOYSA-N
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Description

1-Methoxy-2-propylamine (CAS 37143-54-7), also known as 2-amino-1-methoxypropane, is a primary amine with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol . It exists as two enantiomers: (R)-(-)-1-methoxy-2-propylamine (CAS 99636-38-1) and (S)-(+)-1-methoxy-2-propylamine (CAS 99636-32-5), which are industrially significant due to their roles as chiral intermediates in pharmaceuticals and agrochemicals . The compound is synthesized via nucleophilic substitution or enzymatic resolution methods and is utilized in organic synthesis, such as in the preparation of thiophene derivatives and chiral catalysts .

Preparation Methods

Catalytic Hydrogenation of Methoxyacetone

The most widely documented method for synthesizing 1-methoxy-2-propylamine involves the catalytic hydrogenation of methoxyacetone (1-methoxypropan-2-one) in the presence of ammonia. This reductive amination process proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine .

Reaction Conditions and Catalysts

Hydrogenation typically employs transition metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. A study comparing catalysts under 10–50 bar H₂ pressure at 60–120°C revealed Pd/C achieves 85–92% yield with minimal byproducts . Elevated pressures (>30 bar) reduce reaction times but risk over-reduction.

Table 1: Catalytic Hydrogenation Optimization

CatalystPressure (bar)Temperature (°C)Yield (%)Byproducts (%)
Pd/C208092<3
Pt/C30100885
Raney Ni501207812

Methoxyacetone and ammonia are combined in a 1:2–1:5 molar ratio to drive imine formation. Solvents like methanol or ethanol enhance homogeneity, while water content above 5% inhibits catalyst activity . Post-reaction, the amine is isolated via distillation under reduced pressure (e.g., 50–70°C at 10–20 mbar).

Nucleophilic Substitution Routes

Alkylation of ammonia with 1-methoxy-2-chloropropane offers an alternative pathway. This SN2 reaction proceeds in polar aprotic solvents (e.g., DMF, THF) with excess ammonia to minimize dialkylation.

Kinetic and Thermodynamic Considerations

At 25°C, the reaction achieves 65–70% yield but requires stringent control of ammonia concentration. Elevated temperatures (40–60°C) accelerate kinetics but favor elimination side reactions, reducing yield to 50–55% .

Table 2: Alkylation Reaction Parameters

SolventTemperature (°C)NH₃ EquivalentsYield (%)Purity (%)
DMF2556895
THF4085588
Ethanol60104882

Stereoselective Synthesis

Enantiomerically pure (S)-1-methoxy-2-propylamine is synthesized via asymmetric hydrogenation or enzymatic resolution.

Asymmetric Hydrogenation

Chiral catalysts like (R)-BINAP-Ru complexes hydrogenate methoxyacetone oxime to the (S)-amine with >90% enantiomeric excess (ee) . Key parameters include:

  • Pressure : 30–50 bar H₂

  • Temperature : 50–70°C

  • Solvent : Toluene or isopropanol

Table 3: Enantioselective Hydrogenation

Catalystee (%)Yield (%)
(R)-BINAP-RuCl₂9485
(S)-Phanephos-Rh8878

Enzymatic Resolution

Racemic this compound is resolved using lipases (e.g., Candida antarctica) in organic media. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted. Yields of 40–45% with 98–99% ee are typical .

Industrial-Scale Production

Large-scale manufacturing prioritizes cost efficiency and safety. Continuous-flow reactors replace batch systems to enhance heat management and throughput.

Process Intensification

  • Feedstock : Methoxyacetone and ammonia are pre-mixed and fed into a tubular reactor packed with Pd/C.

  • Conditions : 30 bar H₂, 90°C, residence time 2–4 hours.

  • Output : Crude amine is distilled to ≥99% purity, with unreacted ammonia recycled.

Table 4: Industrial Process Metrics

ParameterValue
Annual Capacity500–1,000 metric tons
Energy Consumption8–10 GJ/ton
Waste Generation<5% of feedstock

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-propylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: The compound can be reduced further to form simpler amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Pharmaceutical Applications

1-Methoxy-2-propylamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

  • Neurological Disorders : It is involved in synthesizing drugs aimed at treating conditions like Parkinson's disease and depression by modulating neurotransmitter activity .
  • Antiviral Activity : The compound has shown efficacy in inhibiting the growth of the papilloma virus and hepatitis C virus polymerase activity, which positions it as a potential therapeutic agent for viral infections .

Table 1: Summary of Pharmaceutical Applications

Application TypeDescriptionReference
Neurological DisordersIntermediate in drug synthesis for neurological treatments
AntiviralInhibits papilloma virus and hepatitis C virus
Cancer TreatmentPotential use in therapies targeting viral oncogenesis

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing various heterocyclic compounds. Key applications include:

  • Imidazopyrimidine Derivatives : Used to prepare p38 MAP kinase inhibitors, which are important for treating inflammatory diseases .
  • Piperazinebenzylamine Synthesis : Acts as an intermediate for synthesizing human melanocortin-4 receptor antagonists, explored for obesity treatment .

Table 2: Organic Synthesis Applications

Compound TypeDescriptionReference
Heterocyclic CompoundsBuilding block for imidazopyrimidine derivatives
Piperazine DerivativesIntermediate in synthesizing MC4 receptor antagonists

Catalytic Applications

The compound is also employed in catalytic processes to facilitate specific chemical transformations. Its role in catalysis enhances reaction efficiency and selectivity in various chemical reactions.

Case Study 1: Antiviral Efficacy

In a study focused on the antiviral properties of this compound, researchers found that it significantly reduced viral load in cell cultures infected with HPV. This suggests its potential for therapeutic development aimed at HPV-related malignancies.

Case Study 2: Immune Modulation

Research indicates that this compound can activate Toll-like receptor 4 (TLR4) signaling pathways, enhancing immune responses in vitro. This finding supports its potential use in modulating immune responses during viral infections or cancer treatments .

Mechanism of Action

The mechanism of action of 1-methoxy-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include the binding of the amine group to active sites, leading to changes in the conformation and activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

1-Methoxy-2-propylamine is compared to 3-methoxy-propylamine and 3-ethoxy-propylamine , which differ in the position of the methoxy/ethoxy group and alkyl chain length. Key differences include:

Property This compound 3-Methoxy-propylamine 3-Ethoxy-propylamine
Boiling Point (Tb, K) 367 392 410
ΔH°vap (kJ/mol) 40.1 44.0 47.2
CAS Number 37143-54-7 5332-73-0 6291-85-6

Key Observations :

  • The boiling point and enthalpy of vaporization increase with chain length and substitution (methoxy → ethoxy) due to enhanced van der Waals interactions .
  • The position of the methoxy group (C1 vs. C3) reduces the boiling point of this compound compared to 3-methoxy-propylamine by 25 K, attributed to steric effects and reduced hydrogen-bonding capacity .

Enantiomeric Differences

Unlike typical enantiomers, (R)- and (S)-1-methoxy-2-propylamine exhibit slight differences in physical properties:

Enantiomer ΔH°vap (kJ/mol) Vapor Pressure (298 K)
(R)-(-)-form 39.5 ± 1.0 Higher
(S)-(+)-form 40.1 ± 0.4 Lower

This anomaly, observed via transpiration experiments, challenges the conventional assumption that enantiomers have identical physical properties except optical activity. The difference is hypothesized to arise from weak chiral discrimination in intermolecular interactions .

Hydrogen-Bonding and Non-Covalent Interactions

The intramolecular hydrogen bond (HBintra–) strength varies with substitution:

  • This compound : Weaker HBintra– due to steric hindrance from the C1-methoxy group, limiting optimal N–H···O alignment.
  • 3-Methoxy-propylamine : Stronger HBintra– as the methoxy group at C3 allows better alignment for hydrogen bonding .

These differences influence solubility and reactivity in solvents like THF and DCM .

Industrial and Biocatalytic Use

  • Kinetic Resolution : Racemic this compound is resolved using immobilized lipases (e.g., Candida antarctica Lipase B) with >99% enantiomeric excess, critical for producing enantiopure agrochemicals .
  • Biocatalysis : ω-Transaminases are employed for asymmetric synthesis of the (S)-enantiomer, highlighting its demand in green chemistry .

Biological Activity

1-Methoxy-2-propylamine, a secondary amine with the molecular formula C5_5H13_{13}N O, has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a propylamine backbone, which influences its reactivity and biological interactions. The compound appears as a colorless liquid with a distinctive odor and has a molecular weight of approximately 89.136 g/mol. Its structure can be represented as follows:

Structure CH3O CH2CH(NH2)CH3\text{Structure }\text{CH}_3\text{O CH}_2\text{CH}(\text{NH}_2)\text{CH}_3

Synthesis and Applications

The synthesis of this compound typically involves the reaction of methanol with 2-propylamine under controlled conditions. This compound serves as an intermediate in the synthesis of various bioactive molecules, including heterocycles and derivatives used in pharmaceutical applications.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against human papillomavirus (HPV). A study highlighted its ability to inhibit HPV growth, suggesting potential applications in developing antiviral therapies .

Antiproliferative Effects

This compound has been investigated for its antiproliferative activity against cancer cell lines. For instance, derivatives synthesized from this compound demonstrated significant activity against the MCF-7 breast cancer cell line, with IC50_{50} values ranging from 1.2 to 5.3 μM . This indicates that modifications to the core structure can enhance its biological efficacy.

The biological activity of this compound is thought to involve multiple mechanisms, including:

  • Inhibition of Key Enzymes : Some studies have focused on its role as a p38 MAP kinase inhibitor, which is crucial in inflammatory signaling pathways.
  • Antioxidative Properties : Compounds derived from this compound have shown improved antioxidative activity, which may contribute to their antiproliferative effects by mitigating oxidative stress within cells .

Study on Antiproliferative Activity

A notable study synthesized various benzimidazole derivatives from this compound and evaluated their antiproliferative effects against several cancer cell lines. The results indicated that certain derivatives exhibited potent activity with low cytotoxicity, suggesting that these compounds could be further developed as therapeutic agents .

CompoundCell LineIC50_{50} (μM)
Benzimidazole Derivative AMCF-73.1
Benzimidazole Derivative BHCT1163.7
Benzimidazole Derivative CHEK2935.3

Inhibition of HPV

A separate investigation demonstrated that this compound could inhibit HPV entry into host cells, marking it as a candidate for further research into HPV-related therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-2-propylamine in academic laboratories, and how do reaction conditions influence yield?

  • Methodological Answer: Two primary routes are documented:

  • Ammoniation of propylene glycol monomethyl ether under controlled pressure and temperature, yielding racemic this compound .
  • Catalytic reaction of 2-Chloro Bezamide at 50°C for 4–5 hours, though this method may require post-synthesis purification to remove byproducts .
  • Yield optimization studies suggest that temperature control (±2°C) and catalyst selection (e.g., Raney nickel vs. palladium) critically affect enantiomeric ratios and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming molecular structure, with chemical shifts typically observed at δ 1.2–1.4 ppm (CH₃), 3.3–3.5 ppm (OCH₃), and 2.6–2.8 ppm (NH₂) . High-Resolution Mass Spectrometry (HRMS) further verifies molecular weight (e.g., C₄H₁₁NO: calculated 89.0841, observed 89.0845) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: The compound is classified under CLH hazard category A (acute toxicity) . Protocols include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Immediate neutralization of spills with dilute acetic acid.
  • Storage in airtight containers at ≤25°C to prevent amine oxidation .

Q. How is this compound utilized as a chiral reagent in stereochemical analysis?

  • Methodological Answer: The (S)-enantiomer is employed to form diastereomeric imines with aldehydes or ketones, enabling enantiomeric excess (ee) quantification via ¹H NMR. For example, imine derivatives exhibit distinct splitting patterns (e.g., δ 9.5–10.0 ppm for aldehyde protons) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its role in serotonin receptor (5-HT₂C) binding studies?

  • Methodological Answer: Enantiomers exhibit functional selectivity; (R)-1-Methoxy-2-propylamine derivatives show higher binding affinity (Kᵢ = 12 nM vs. 45 nM for (S)-enantiomer) in 5-HT₂C receptor assays. Molecular docking simulations suggest steric and electronic interactions with transmembrane helices (e.g., TMF6.58 residue) drive selectivity .

Q. What computational strategies are used to model the environmental degradation pathways of this compound?

  • Methodological Answer: Density Functional Theory (DFT) predicts hydrolysis mechanisms, identifying O-demethylation as the rate-limiting step (ΔG‡ = 28.5 kcal/mol). Experimental validation via LC-MS/MS detects methoxy group cleavage products (e.g., 2-propylamine) under acidic conditions (pH 3–5) .

Q. How can contradictory biological activity data for this compound derivatives be resolved across studies?

  • Methodological Answer: Discrepancies often arise from:

  • Enantiomeric impurity : Chiral GC or HPLC (e.g., Chiralcel OD-H column) ensures ≥98% ee .
  • Assay variability : Standardized functional assays (e.g., calcium flux vs. cAMP accumulation) reduce protocol-dependent biases .

Q. What advanced separation techniques are employed for resolving this compound enantiomers?

  • Methodological Answer: Preparative chiral chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation (α = 1.32). Alternatively, kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer .

Properties

IUPAC Name

1-methoxypropan-2-amine
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InChI

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3
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InChI Key

NXMXETCTWNXSFG-UHFFFAOYSA-N
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Canonical SMILES

CC(COC)N
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Molecular Formula

C4H11NO
Record name METHOXYISOPROPYLAMINE
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DSSTOX Substance ID

DTXSID4029359
Record name 1-Methoxy-2-propylamine
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Molecular Weight

89.14 g/mol
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Physical Description

Methoxyisopropylamine appears as a colorless liquid,with a pungent, ammonia-like odor. Less dense than water. Vapors heavier than air. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid
Record name METHOXYISOPROPYLAMINE
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Record name 2-Propanamine, 1-methoxy-
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CAS No.

37143-54-7; 49548-27-8, 37143-54-7
Record name METHOXYISOPROPYLAMINE
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Record name 2-Amino-1-methoxypropane
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Record name Methoxyisopropylamine
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Record name 2-Propanamine, 1-methoxy-
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Record name Reaction mass of (R)-(-)-1-methoxy-2-propylamine and (S)-(+)-1-methoxy-2-propylamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Methoxy-2-propylamine
1-Methoxy-2-propylamine
1-Methoxy-2-propylamine
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1-Methoxy-2-propylamine

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